
Ethyl prolylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prolylglycinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of prolylglycine, where the ethyl group is attached to the glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl prolylglycinate can be synthesized through the esterification of prolylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating prolylglycine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl prolylglycinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form prolylglycine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prolylglycine and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl prolylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating brain injuries and stroke.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which ethyl prolylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase brain-derived neurotrophic factor (BDNF) in cell cultures, which is crucial for neuroprotection . The compound may also act as an activator of hypoxia-inducible factor (HIF-1), which plays a role in cellular response to low oxygen levels .
Vergleich Mit ähnlichen Verbindungen
Ethyl prolylglycinate can be compared with other ester derivatives of amino acids, such as:
Ethyl glycine: Similar in structure but lacks the proline moiety.
Ethyl alaninate: Another ester derivative but with alanine instead of proline.
Ethyl valinate: Contains valine instead of proline.
Uniqueness
This compound is unique due to the presence of both proline and glycine moieties, which may confer specific biological activities not observed in other similar compounds.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI-Schlüssel |
VCZUDFJMKMAEGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


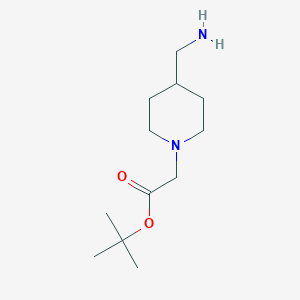
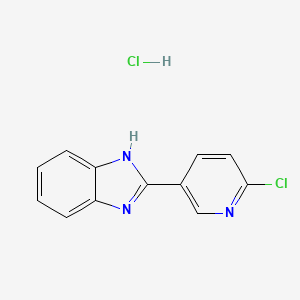

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)


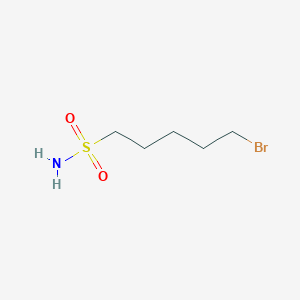
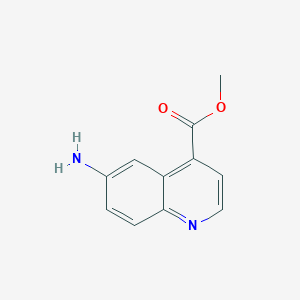

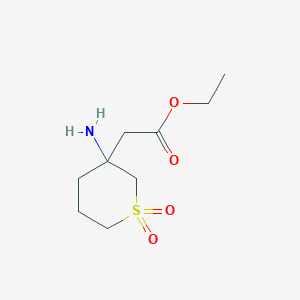
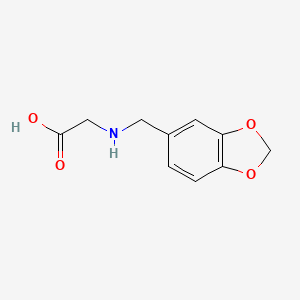
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
